molecular formula C9H7BrN2O2 B11861132 Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B11861132
M. Wt: 255.07 g/mol
InChI Key: VNFUNLGFVOYSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-7-2-6(10)4-12(7)5-11-8/h2-5H,1H3

InChI Key

VNFUNLGFVOYSQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN2C=N1)Br

Origin of Product

United States

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